molecular formula C12H17NO3 B495462 N-ethyl-4-(2-methoxyethoxy)benzamide

N-ethyl-4-(2-methoxyethoxy)benzamide

Cat. No.: B495462
M. Wt: 223.27g/mol
InChI Key: FIYMVASRABMFJN-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-methoxyethoxy)benzamide (CAS: 1020056-10-3) is a benzamide derivative featuring a 2-methoxyethoxy substituent at the para position of the benzamide core and an ethyl group attached to the amide nitrogen. This compound is classified as a pharmaceutical intermediate, suggesting its utility in drug development .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27g/mol

IUPAC Name

N-ethyl-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C12H17NO3/c1-3-13-12(14)10-4-6-11(7-5-10)16-9-8-15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14)

InChI Key

FIYMVASRABMFJN-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)OCCOC

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)OCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity and Activity

N-ethyl-4-(pyridin-4-yl)benzamide Derivatives (ROCK1 Inhibitors)
  • Structural Differences : The replacement of the 2-methoxyethoxy group with a pyridin-4-yl moiety significantly alters electronic properties and hydrogen-bonding capacity. Pyridinyl nitrogen participates in strong hydrogen bonds with ROCK1 residues (e.g., Met156, Asp160), enhancing inhibitory activity (pIC50 > 7.5 for compounds like C34) .
  • Binding Interactions : Molecular dynamics (MD) simulations reveal that pyridinyl derivatives maintain stable hydrogen bonds (frequency: 60–90% over 1 ns trajectories), whereas methoxyethoxy analogs may rely on weaker ether-oxygen interactions .
  • Activity Prediction : CoMFA and CoMSIA models indicate that bulky, electronegative substituents at the para position correlate with higher ROCK1 inhibition. The 2-methoxyethoxy group, while polar, may occupy sterically less favorable regions compared to pyridinyl groups .
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
  • Structural Similarities: Shares the 2-methoxyethoxy group but includes an amino and methyl group on the phenyl ring. This modification increases molecular weight (300.35 vs.
  • ADME/Tox Profile: Amino groups may enhance solubility but also increase metabolic liability. In contrast, the ethyl group in N-ethyl-4-(2-methoxyethoxy)benzamide could reduce oxidative metabolism, improving bioavailability .
N-ethyl-4-((methylsulfonyl)methyl)benzamide
  • Key Differences : The methylsulfonyl group introduces strong electron-withdrawing effects and polarity. Sulfonyl groups typically enhance binding via electrostatic interactions but may reduce membrane permeability compared to methoxyethoxy substituents .

Pharmacokinetic and Toxicity Profiles

  • Solubility : Methoxyethoxy derivatives generally exhibit higher aqueous solubility than pyridinyl or sulfonyl analogs due to ether oxygen’s polarity. For example, this compound’s logP is predicted to be lower than N-ethyl-4-((methylsulfonyl)methyl)benzamide (estimated logP: ~2.5 vs. ~3.0) .
  • Metabolic Stability: Ethyl groups on the amide nitrogen (as in the target compound) are less prone to cytochrome P450-mediated oxidation compared to methyl or amino substituents, as seen in N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide .
  • Toxicity : ADME/Tox models for pyridinyl benzamides (e.g., C34) show acceptable hepatotoxicity and Ames test profiles, suggesting that methoxyethoxy derivatives may share similar safety margins .

Computational and Experimental Data

Compound Substituent Target pIC50 Key Interactions ADME/Tox Highlights
N-ethyl-4-(pyridin-4-yl)benzamide (C34) Pyridin-4-yl ROCK1 8.2 Hydrogen bonds with Met156, Asp160 Low hepatotoxicity; high bioavailability
This compound 2-Methoxyethoxy N/A* N/A Predicted ether-oxygen H-bonds Estimated logP: 2.5; moderate solubility
N-ethyl-4-((methylsulfonyl)methyl)benzamide Methylsulfonyl N/A* N/A Electrostatic interactions High polarity; potential renal clearance

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